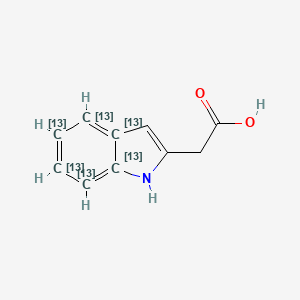
2-(1H-indol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)acetic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with chloroacetic acid in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability . The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1H-indol-2-yl)acetic acid has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-2-yl)acetic acid involves its interaction with various molecular targets. In plants, it mimics the action of indole-3-acetic acid by binding to auxin receptors, promoting cell elongation and division . In medicinal chemistry, it is believed to exert its effects through interactions with specific enzymes and receptors, although the exact pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structure and function.
Indole-2-carboxylic acid: An oxidation product of 2-(1H-indol-2-yl)acetic acid.
Indole-2-ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,9+1 |
Clave InChI |
QOPBEBWGSGFROG-NCTJRARUSA-N |
SMILES isomérico |
C1=C(N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)CC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















